An In-depth Technical Guide to 1-Boc-3-pyrrolidineacetic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Boc-3-pyrrolidineacetic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Boc-3-pyrrolidineacetic acid, a valuable building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, provide detailed synthetic protocols, explore its reactivity with a focus on amide bond formation, and highlight its application in the synthesis of pharmaceutical agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental insights.
Core Chemical and Physical Properties
1-Boc-3-pyrrolidineacetic acid, systematically named 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected secondary amine incorporated into a pyrrolidine ring. This structural arrangement makes it a versatile synthon for introducing a constrained 3-acetic acid pyrrolidine moiety into target molecules.
Physicochemical Data
A summary of the key physicochemical properties of 1-Boc-3-pyrrolidineacetic acid is presented in the table below. It is important to note that while some experimental data is available for the chiral analogues, specific experimental values for the racemic compound are not consistently reported in the literature. Predicted values are therefore also included and should be considered as estimates.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 229.27 g/mol | [1][2][3] |
| CAS Number | 175526-97-3 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not available (for racemic) | [1] |
| (S)-enantiomer: No data found | ||
| (R)-enantiomer: No data found | ||
| Boiling Point | 357.4 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.151 g/cm³ (Predicted) | [1][5] |
| pKa | 4.65 ± 0.10 (Predicted) | [5] |
| Solubility | Generally soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Limited solubility in water. | [6] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and quality control of 1-Boc-3-pyrrolidineacetic acid. The following sections provide an overview of the expected spectral characteristics.
1.2.1. ¹H and ¹³C NMR Spectroscopy
While a publicly available, assigned spectrum for 1-Boc-3-pyrrolidineacetic acid is not readily found, the expected chemical shifts can be inferred from the analysis of similar structures and general principles of NMR spectroscopy. The presence of rotamers due to the carbamate group may lead to broadened or duplicated signals in the NMR spectra.[7]
Expected ¹H NMR (CDCl₃) signals:
-
~10-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH).
-
~3.0-3.6 ppm (m, 4H): Methylene protons on the pyrrolidine ring adjacent to the nitrogen.
-
~2.4-2.6 ppm (m, 1H): Methine proton on the pyrrolidine ring.
-
~2.3-2.5 ppm (d, 2H): Methylene protons of the acetic acid side chain.
-
~1.6-2.2 ppm (m, 2H): Methylene protons on the pyrrolidine ring.
-
1.45 ppm (s, 9H): Methyl protons of the Boc protecting group.
Expected ¹³C NMR (CDCl₃) signals:
-
~175-180 ppm: Carbonyl carbon of the carboxylic acid.
-
~154-156 ppm: Carbonyl carbon of the Boc group.
-
~79-81 ppm: Quaternary carbon of the Boc group.
-
~45-55 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.
-
~30-40 ppm: Methine and methylene carbons of the pyrrolidine ring and the acetic acid side chain.
-
~28.5 ppm: Methyl carbons of the Boc group.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-Boc-3-pyrrolidineacetic acid will exhibit characteristic absorption bands corresponding to its functional groups.[8][][10]
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2975 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1690 cm⁻¹ (strong): C=O stretching of the Boc-carbamate.
-
~1160 cm⁻¹: C-O stretching of the Boc group.
1.2.3. Mass Spectrometry
In mass spectrometry, particularly under electrospray ionization (ESI), 1-Boc-3-pyrrolidineacetic acid is expected to show the protonated molecule [M+H]⁺ at m/z 230.2. A common fragmentation pathway involves the loss of the Boc group or components thereof.[11]
Synthesis of 1-Boc-3-pyrrolidineacetic acid
The most common and straightforward method for the preparation of 1-Boc-3-pyrrolidineacetic acid is the N-protection of 3-pyrrolidineacetic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to neutralize the in-situ formed acid.
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of 1-Boc-3-pyrrolidineacetic acid.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of the (R)-enantiomer and can be applied to the racemic starting material.[5]
Materials:
-
3-Pyrrolidineacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl), 3N
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-pyrrolidineacetic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.
-
Boc-Protection: To the stirred solution at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with ether to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3N HCl.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-pyrrolidineacetic acid. The product can be further purified by recrystallization if necessary.
Reactivity and Key Reactions: Amide Bond Formation
The primary utility of 1-Boc-3-pyrrolidineacetic acid in medicinal chemistry lies in its ability to participate in amide bond formation, coupling its carboxylic acid moiety with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
EDC/HOBt Coupling: A Reliable Method
A widely used and reliable method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).
Mechanism of EDC/HOBt Coupling:
-
The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
HOBt acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an activated HOBt ester. This step is crucial as it minimizes the risk of racemization and reduces the formation of N-acylurea byproduct.
-
The amine nucleophile then attacks the activated HOBt ester to form the desired amide bond, regenerating HOBt in the process.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Exemplary Protocol: Coupling with Benzylamine
Materials:
-
1-Boc-3-pyrrolidineacetic acid
-
Benzylamine
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve 1-Boc-3-pyrrolidineacetic acid (1.0 eq.), HOBt (1.2 eq.), and benzylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Applications in Drug Discovery
The pyrrolidine scaffold is a prevalent motif in many FDA-approved drugs and biologically active compounds.[12] 1-Boc-3-pyrrolidineacetic acid serves as a key building block for introducing this valuable pharmacophore, often to modulate physicochemical properties, enhance binding to biological targets, or to serve as a constrained linker.
While specific examples directly citing the use of 1-Boc-3-pyrrolidineacetic acid can be challenging to find in publicly available literature for proprietary drug development programs, its utility can be inferred from the structures of various therapeutic agents. For instance, derivatives of 3-substituted pyrrolidines are integral to a range of drugs targeting different therapeutic areas.
One notable example where a similar building block is employed is in the synthesis of the lipoglycopeptide antibiotic Telavancin .[13][14][15][16][17] Although the exact side chain is different, the synthesis involves the coupling of a substituted pyrrolidine moiety to the vancomycin core, highlighting the importance of such building blocks in the development of complex antibacterial agents.
Safety and Handling
As a laboratory chemical, 1-Boc-3-pyrrolidineacetic acid should be handled with appropriate safety precautions. The following information is a general guideline based on data for the compound and its analogues.[1][5]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][18]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[19][20][21][22]
Conclusion
1-Boc-3-pyrrolidineacetic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combined with the conformational constraint of the pyrrolidine ring, makes it an attractive component for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, insights into its reactivity in amide bond formation, and a perspective on its applications. By understanding these core technical aspects, researchers can effectively utilize this compound to advance their drug discovery programs.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). Retrieved from [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]
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PMC. (n.d.). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Retrieved from [Link]
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PubMed. (2015). Telavancin: the long and winding road from discovery to food and drug administration approvals and future directions. Retrieved from [Link]
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